{7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol
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Overview
Description
{7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol is a chemical compound with a complex structure that includes an imidazo[1,2-a]pyridine core.
Preparation Methods
The synthesis of {7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol typically involves multiple steps. One common synthetic route includes the nitration of 7-methylimidazo[1,2-a]pyridine followed by a reduction step to introduce the methanol group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .
Chemical Reactions Analysis
{7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
(7-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H9N3O3/c1-6-2-3-11-7(5-13)4-10-9(11)8(6)12(14)15/h2-4,13H,5H2,1H3 |
InChI Key |
MVGXHHMMHWNBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=C(N2C=C1)CO)[N+](=O)[O-] |
Origin of Product |
United States |
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